![molecular formula C10H7NO6 B1588462 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid CAS No. 6315-90-8](/img/structure/B1588462.png)
3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid
Overview
Description
3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid is a useful research compound. Its molecular formula is C10H7NO6 and its molecular weight is 237.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21034. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid, with the molecular formula C10H7NO6 and a molecular weight of 237.17 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- IUPAC Name : (E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid
- CAS Number : 6315-90-8
- Molecular Weight : 237.17 g/mol
- Purity : Typically ≥ 95% .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in cancer research and as a potential therapeutic agent. The compound has been submitted for testing by the National Cancer Institute (NCI), indicating its relevance in oncology.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, studies have shown that it may influence the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial in regulating cell growth and survival . Disruption of this pathway can lead to apoptosis in cancer cells.
Antitumor Activity
A study focused on the synthesis of related compounds demonstrated that derivatives of this compound possess significant antitumor properties. For instance, compounds that share structural similarities were shown to inhibit tumor growth effectively in mouse xenograft models .
Compound | Tumor Type | Dose (mg/kg) | Result |
---|---|---|---|
A | Breast | 10 | Significant reduction in tumor size |
B | Lung | 5 | Moderate inhibition of growth |
C | Colon | 15 | Complete tumor regression observed |
In Vitro Studies
In vitro studies have indicated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 populations, indicative of apoptotic events .
Synthesis and Structural Insights
The synthesis of this compound has been achieved through various methodologies, including the use of tetrakis(dimethylamino)ethylene (TDAE) for functionalization processes . Spectroscopic techniques such as NMR and IR spectroscopy have confirmed the structural integrity of the synthesized compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its potential anticancer activity. Studies have shown that derivatives of acrylic acids, particularly those containing benzodioxole moieties, exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that chalcone derivatives, which include structures similar to 3-(6-Nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid, are effective in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been noted for its anti-inflammatory effects. Research has highlighted that nitro-substituted compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in diseases characterized by chronic inflammation .
Organic Synthesis
Building Block for Chalcones
this compound serves as a versatile building block in the synthesis of chalcones and other flavonoid derivatives. The compound can undergo aldol condensation reactions to form more complex structures with potential biological activities. This synthetic utility is particularly valuable in developing new drugs and bioactive compounds .
Materials Science
Polymer Chemistry
The compound's acrylic acid functionality allows it to be utilized in polymerization processes. It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has examined the incorporation of such compounds into polymers for applications ranging from coatings to biomedical devices .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Anti-inflammatory | Modulates inflammatory pathways | |
Antimicrobial | Exhibits activity against various microbial strains |
Table 2: Synthetic Applications
Q & A
Q. What are the established synthetic routes for 3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylic acid, and what parameters critically influence reaction yield?
Basic Research Question
The compound is typically synthesized via Knoevenagel condensation, starting from benzo[d][1,3]dioxole-5-carbaldehyde derivatives. For example, (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid (a closely related analog) is prepared by reacting benzo[d][1,3]dioxole-5-carbaldehyde with malonic acid or its derivatives under reflux in pyridine/piperidine, followed by crystallization . Critical parameters include:
- Catalyst selection : Piperidine or triethylamine as bases for condensation.
- Reaction time : Extended reflux (4–6 hours) to ensure completion.
- Solvent system : Polar aprotic solvents (e.g., DMF) for nitro-substituted derivatives to enhance solubility .
Yield optimization often requires careful control of stoichiometry and purification via column chromatography or recrystallization.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Question
Key methods include:
- NMR spectroscopy : and NMR to confirm the acrylic acid backbone and nitrobenzodioxole substituents. For example, aromatic protons in the benzodioxole ring appear as singlet peaks at δ 6.8–7.6 ppm .
- FT-IR : Stretching vibrations for nitro groups (~1520 cm) and carboxylic acid C=O (~1700 cm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 265.06 for the nitro derivative) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
Q. What are the common chemical reactions involving this compound, and what reagents drive these transformations?
Basic Research Question
The compound undergoes:
- Esterification : Reaction with methanol/H or DCC/DMAP to form methyl esters, enhancing lipophilicity for biological assays .
- Amidation : Coupling with amines using EDCI/HOBt to generate acrylamide derivatives, useful in polymer stabilization .
- Reduction : Catalytic hydrogenation (H/Pd-C) to reduce the nitro group to an amine, enabling further functionalization .
- Cycloaddition : Participation in Diels-Alder reactions with dienes under thermal conditions to form polycyclic adducts .
Q. How can researchers address low yields in the hydrolysis step during the synthesis of nitro-substituted acrylic acid derivatives?
Advanced Research Question
Low yields during hydrolysis (e.g., converting esters to carboxylic acids) may arise from:
- Incomplete reaction : Use stronger bases (e.g., LiOH instead of NaOH) and extended reaction times (12–24 hours) .
- Side reactions : Protect reactive sites (e.g., nitro groups) with temporary protecting groups like tert-butyldimethylsilyl (TBS).
- Purification challenges : Employ acid-base extraction (pH adjustment) to isolate the carboxylic acid .
Q. What mechanisms explain the photostabilizing effects of Schiff bases derived from this compound in polymers?
Advanced Research Question
Schiff bases incorporating this compound act as:
- UV absorbers : The conjugated π-system absorbs UV radiation (250–400 nm), dissipating energy as heat .
- Radical scavengers : The nitro group quenches free radicals generated during polymer photodegradation via electron transfer .
Experimental validation involves accelerated UV aging tests on polymer films, monitoring carbonyl index (FT-IR) and molecular weight changes (GPC) .
Q. How can selectivity challenges in palladium-catalyzed coupling reactions involving this compound be mitigated?
Advanced Research Question
Competing side reactions (e.g., homocoupling) in Suzuki-Miyaura couplings are addressed by:
- Ligand optimization : Bulky ligands (e.g., SPhos) improve regioselectivity for cross-coupling over homo-coupling .
- Solvent control : Use toluene/water biphasic systems to suppress undesired pathways.
- Stoichiometry : Limit aryl halide partner to 1.1 equivalents to minimize side-product formation .
Q. Why do contradictory reports exist regarding the biological activity of this compound derivatives?
Advanced Research Question
Discrepancies may arise from:
- Structural analogs : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter bioavailability and target binding .
- Assay conditions : Varying cell lines or incubation times in antimicrobial assays (e.g., MIC values against S. aureus range from 8–64 µg/mL) .
- Purity issues : Impurities from incomplete nitro reduction (<95% purity) may confound results . Standardized protocols for synthesis and bioassays are critical.
Q. How can computational modeling predict the reactivity of this compound in protein engineering applications?
Advanced Research Question
Molecular docking (AutoDock Vina) and MD simulations assess interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Key steps:
- Parameterization : Assign partial charges using AM1-BCC for the nitro and carboxylic acid groups.
- Binding affinity analysis : Identify hydrogen bonds between the nitro group and active-site residues (e.g., Arg120 in COX-2) .
- ADMET prediction : SwissADME evaluates drug-likeness, highlighting potential bioavailability issues due to high logP (>3.0) .
Properties
IUPAC Name |
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c12-10(13)2-1-6-3-8-9(17-5-16-8)4-7(6)11(14)15/h1-4H,5H2,(H,12,13)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAIAEVUUHUHTE-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211102 | |
Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156774-73-1 | |
Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156774-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(6-Nitro-1,3-benzodioxol-5-yl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(6-nitro-1,3-dioxaindan-5-yl)prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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